molecular formula C10H9N3O3 B11796007 5-(2-(Methylamino)pyrimidin-4-yl)furan-2-carboxylic acid

5-(2-(Methylamino)pyrimidin-4-yl)furan-2-carboxylic acid

Cat. No.: B11796007
M. Wt: 219.20 g/mol
InChI Key: HAFRCFNKLKOMNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-(Methylamino)pyrimidin-4-yl)furan-2-carboxylic acid is a heterocyclic compound that combines a pyrimidine ring with a furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-chloro-4-methylaminopyrimidine with furan-2-carboxylic acid under basic conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

5-(2-(Methylamino)pyrimidin-4-yl)furan-2-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2-(Methylamino)pyrimidin-4-yl)furan-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-(Methylamino)pyrimidin-4-yl)furan-2-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various therapeutic effects, such as anti-inflammatory or anticancer activity . The compound’s ability to interact with nucleic acids and proteins also contributes to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-(Methylamino)pyrimidin-4-yl)furan-2-carboxylic acid is unique due to its combination of a pyrimidine ring with a furan ring, which imparts distinct electronic and steric properties. This unique structure allows it to interact with a different set of biological targets compared to other similar compounds, making it a valuable scaffold for drug discovery and development .

Properties

Molecular Formula

C10H9N3O3

Molecular Weight

219.20 g/mol

IUPAC Name

5-[2-(methylamino)pyrimidin-4-yl]furan-2-carboxylic acid

InChI

InChI=1S/C10H9N3O3/c1-11-10-12-5-4-6(13-10)7-2-3-8(16-7)9(14)15/h2-5H,1H3,(H,14,15)(H,11,12,13)

InChI Key

HAFRCFNKLKOMNA-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=CC(=N1)C2=CC=C(O2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.